
L-364,918 (Devazepide): A Comprehensive
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1673718 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-364,918, also known as Devazepide or MK-329, is a potent, selective, and orally active non-

peptide antagonist of the cholecystokinin-A (CCK-A or CCK1) receptor.[1][2] As a member of

the benzodiazepine class, it exhibits high affinity and specificity for the CCK1 receptor, which is

primarily located in peripheral tissues such as the gallbladder, pancreas, and gastrointestinal

tract. This technical guide provides an in-depth overview of the chemical structure, properties,

and pharmacological characteristics of L-364,918, including detailed experimental protocols

and visualizations of its mechanism of action.

Chemical Structure and Properties
L-364,918, or Devazepide, is a synthetic organic compound. Its chemical identity and key

properties are summarized below.

Chemical Structure:

IUPAC Name: N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1H-indole-2-

carboxamide[1][3]

Synonyms: Devazepide, MK-329[1][4]

CAS Number: 103420-77-5[1][4]
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Molecular Formula: C₂₅H₂₀N₄O₂[1][4]

SMILES: O=C(c1c[nH]c2ccccc12)N[C@H]3N=C(c4ccccc4)c5ccccc5N(C)C3=O[1][4]

Physicochemical Properties:

Property Value Reference

Molecular Weight 408.46 g/mol [1]

Appearance Solid [5]

Solubility Soluble in DMSO and ethanol. [2]

Storage Store at +4°C. [2]

Pharmacological Properties and Data Presentation
L-364,918 acts as a competitive antagonist at the CCK1 receptor. By blocking the binding of

the endogenous ligand cholecystokinin (CCK), it inhibits downstream signaling pathways. This

mechanism of action makes it a valuable tool for studying the physiological roles of CCK and a

potential therapeutic agent for various gastrointestinal disorders.[2]

Quantitative Pharmacological Data:

The potency and selectivity of L-364,918 have been characterized in numerous in vitro and in

vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Binding Affinity and Potency of L-364,918
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Parameter Species/Tissue Receptor Value Reference

IC₅₀ Rat Pancreas CCK 81 pM [5]

IC₅₀
Bovine

Gallbladder
CCK 45 pM [5]

IC₅₀ Guinea Pig Brain CCK 245 nM [5]

Kᵢ
Guinea Pig

Pancreas
CCK 4 ± 1 nM [6]

pA₂
Guinea Pig

Pancreatic Acini
CCK 10.01 ± 0.31 [3]

Table 2: In Vivo Efficacy of L-364,918 in Rats

Effect Model Dose Range Outcome Reference

Reversal of

CCK-8 induced

feeding

suppression

Dark cycle

feeding

0.03 - 0.3 mg/kg

(i.p.)

Complete

reversal at 0.1

and 0.3 mg/kg.

[5]

Stimulation of

food intake

Dark cycle

feeding

0.1 - 0.3 mg/kg

(i.p.)

11-35% increase

in food intake.
[5]

Antagonism of

CCK-induced

locomotor activity

suppression

Open field test 100 µg/kg (i.p.)
Antagonized the

effects of CCK-8.
[1]

Reversal of

peptone-induced

delay in gastric

emptying

Conscious

gastric fistula
Dose-dependent

Reversed the

effect of peptone.
[7]

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the

pharmacological profile of L-364,918.

Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of L-364,918 for the CCK1 receptor.

Receptor Source: Membranes prepared from tissues or cells expressing the CCK1 receptor

(e.g., rat pancreas).

Radioligand: [¹²⁵I]CCK-8.

Procedure:

Membrane Preparation: Homogenize rat pancreatic tissue in ice-cold buffer and centrifuge

to isolate the membrane fraction. Resuspend the membrane pellet in assay buffer.

Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed

concentration of [¹²⁵I]CCK-8, and varying concentrations of L-364,918. Include control

wells for total binding (no competitor) and non-specific binding (a high concentration of

unlabeled CCK).

Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time

to reach equilibrium.

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate

bound from free radioligand. Wash the filters with ice-cold wash buffer.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total

binding. Plot the percentage of specific binding against the log concentration of L-364,918

to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

Amylase Release Assay from Isolated Pancreatic Acini
This functional assay measures the ability of L-364,918 to antagonize CCK-stimulated amylase

secretion from pancreatic acinar cells.
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Source: Isolated pancreatic acini from rats.

Procedure:

Isolation of Pancreatic Acini: Digest the pancreas of a rat with collagenase to obtain a

suspension of pancreatic acini.

Pre-incubation: Pre-incubate the isolated acini with varying concentrations of L-364,918.

Stimulation: Add a fixed concentration of CCK-8 to stimulate amylase release. Include

control wells with no CCK-8 (basal release) and CCK-8 alone (maximal release).

Incubation: Incubate the acini at 37°C for a defined period (e.g., 30 minutes).

Sample Collection: Centrifuge the samples to pellet the acini and collect the supernatant.

Amylase Assay: Measure the amylase activity in the supernatant using a commercially

available kit.

Data Analysis: Express the amylase released as a percentage of the total cellular

amylase. Plot the percentage of inhibition of CCK-8-stimulated amylase release against

the log concentration of L-364,918 to determine the IC₅₀. A Schild analysis can be

performed to determine the pA₂ value and confirm competitive antagonism.[3]

In Vivo Gastric Emptying Assay in Rats
This assay evaluates the effect of L-364,918 on gastric emptying in conscious rats.

Model: Conscious rats with a gastric fistula or non-invasive methods using a non-absorbable

marker.[7]

Procedure:

Animal Preparation: Fast the rats overnight but allow free access to water.

Drug Administration: Administer L-364,918 (e.g., intraperitoneally) at various doses. A

control group receives the vehicle.
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Test Meal Administration: After a set pre-treatment time, administer a test meal containing

a non-absorbable marker (e.g., phenol red) directly into the stomach.

Sample Collection: At a specific time point after the test meal, euthanize the animals and

collect the stomach contents.

Quantification: Measure the amount of the marker remaining in the stomach.

Data Analysis: Calculate the percentage of gastric emptying for each animal. Compare the

gastric emptying rates between the L-364,918-treated groups and the control group to

determine the effect of the antagonist.

Mandatory Visualizations
The following diagrams illustrate the signaling pathway of the CCK1 receptor and a typical

experimental workflow for characterizing L-364,918.
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Caption: CCK1 Receptor Signaling Pathway and Inhibition by L-364,918.
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Caption: Workflow for a Competitive Radioligand Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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